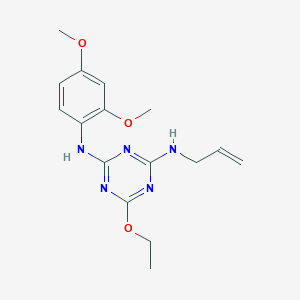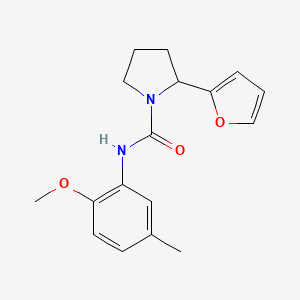
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine, also known as ADTA, is a triazine-based compound that has gained popularity in scientific research due to its potential applications in various fields. ADTA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been shown to activate the caspase-dependent apoptotic pathway and downregulate the expression of anti-apoptotic proteins such as Bcl-2. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been shown to have low toxicity in vitro, with an IC50 value of 8.2 μM against breast cancer cells. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has also been shown to have low toxicity in vivo, with no significant adverse effects observed in mice at a dose of 50 mg/kg. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been shown to induce cell cycle arrest at the G2/M phase and increase the production of reactive oxygen species in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, including its high potency against cancer cells, low toxicity, and easy synthesis. However, N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has limitations, including its poor solubility in water, which can affect its bioavailability, and its potential instability in solution.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine, including its potential applications in combination therapy with other anticancer drugs, its use as a fluorescence probe for the detection of other metal ions, and its modification to improve its solubility and stability in solution. Further studies are also needed to elucidate the mechanism of action of N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine and its potential applications in other fields such as drug delivery and imaging.
Conclusion:
In conclusion, N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine is a promising compound with potential applications in various fields such as cancer therapy, antimicrobial activity, and as a fluorescence probe. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further studies are needed to fully understand the potential of N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine and its applications in different fields.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been studied extensively for its potential applications in various fields such as cancer therapy, antimicrobial activity, and as a fluorescence probe. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has also exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine has been used as a fluorescence probe for the detection of Cu2+ ions in aqueous solutions.
Eigenschaften
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-ethoxy-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-9-17-14-19-15(21-16(20-14)24-6-2)18-12-8-7-11(22-3)10-13(12)23-4/h5,7-8,10H,1,6,9H2,2-4H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDKKGLPQBKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(2,4-dimethoxyphenyl)-6-ethoxy-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)


![ethyl (5-{[(5-bromo-3-pyridinyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4750640.png)


![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4750669.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B4750708.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)
![2-allyl-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4750716.png)